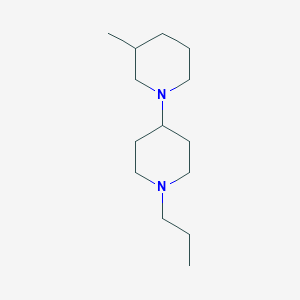
3-Methyl-1-(1-propylpiperidin-4-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(1-propylpiperidin-4-yl)piperidine is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are widely recognized for their significant roles in medicinal chemistry and pharmaceutical applications. This compound, like other piperidine derivatives, is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1-propylpiperidin-4-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the [3+3] cycloaddition, which is a vital strategy for synthesizing piperidine derivatives . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . These methods are efficient and yield high-purity products.
Industrial Production Methods
For industrial production, the preparation method involves using commercially available reagents and solvents to produce large amounts of highly pure optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate . This method ensures high yield and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(1-propylpiperidin-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-1-(1-propylpiperidin-4-yl)piperidine has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(1-propylpiperidin-4-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, some piperidine derivatives act as dopamine reuptake inhibitors, which can influence neurotransmitter levels in the brain . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine
- 1-Benzylpyrrolidine-3-amine derivatives
- 2-[1-(4-chlorophenyl)butyl]piperidine
Uniqueness
3-Methyl-1-(1-propylpiperidin-4-yl)piperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
3-methyl-1-(1-propylpiperidin-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-3-8-15-10-6-14(7-11-15)16-9-4-5-13(2)12-16/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOCLHUBQHEJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCC(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-(4-{2-chloro-4-[(cyclopentylamino)carbonyl]phenoxy}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5095341.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5095349.png)
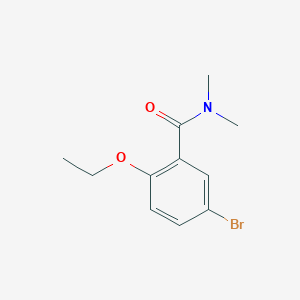
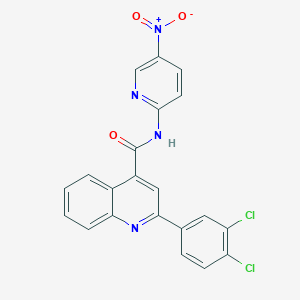
![N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}METHANESULFONAMIDE](/img/structure/B5095359.png)
![{(2R)-1-[5-(4-methoxyphenyl)-2-furoyl]-2-pyrrolidinyl}methanol](/img/structure/B5095378.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5095385.png)
![4-chloro-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5095391.png)
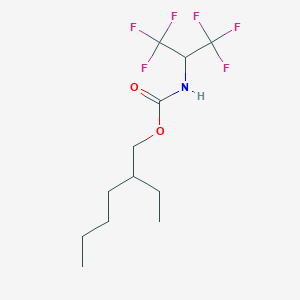

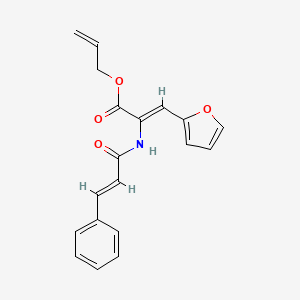
![N~1~-(3,5-DICHLOROPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B5095409.png)
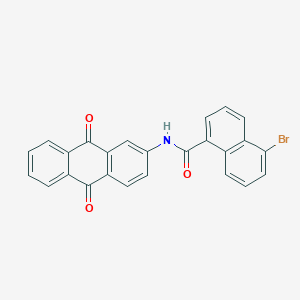
![1-(2-methoxybenzyl)-N-[(5-methyl-3-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5095424.png)
